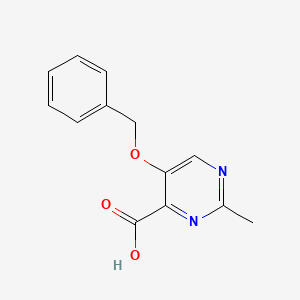

5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions. The complete systematic name reflects the specific substitution pattern where the benzyloxy group is attached at position 5, a methyl group at position 2, and a carboxylic acid functional group at position 4 of the pyrimidine ring.

The molecular formula C₁₃H₁₂N₂O₃ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This composition reflects the structural complexity arising from the integration of multiple functional groups within a single molecular framework. The Chemical Abstracts Service registry number 1784139-02-1 provides a unique identifier for this compound in chemical databases and literature.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: O=C(C1=NC(C)=NC=C1OCC2=CC=CC=C2)O. This notation demonstrates the carboxylic acid functionality (O=C...O), the pyrimidine ring system (NC...NC), the methyl substituent (C), and the benzyloxy group (OCC2=CC=CC=C2). The molecular weight of 244.25 grams per mole positions this compound within the range typical for small molecule pharmaceutical intermediates and research compounds.

Stereochemical Configuration and Tautomeric Forms

The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular architecture and potential tautomeric equilibria. Pyrimidine derivatives containing carboxylic acid functionalities exhibit characteristic tautomeric behavior due to the presence of multiple hydrogen bond donors and acceptors within the molecular structure. The 4-pyrimidone structural motif, closely related to the carboxylic acid functionality in this compound, demonstrates significant tautomeric properties involving keto-enol equilibria.

Research on similar pyrimidine carboxylic acid derivatives indicates that these compounds can exist in multiple tautomeric forms depending on environmental conditions and molecular interactions. The 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts, as demonstrated through proton and carbon-13 nuclear magnetic resonance spectroscopy, exist as tautomeric mixtures of cyclic and linear forms in deuterium oxide solution. This finding suggests that this compound may similarly exhibit tautomeric behavior, particularly involving the carboxylic acid group and the pyrimidine nitrogen atoms.

The benzyloxy substituent at position 5 introduces additional stereochemical considerations through its flexible linkage to the pyrimidine ring. The phenylmethoxy group can adopt various conformational arrangements due to rotation around the C-O bond connecting the benzyl moiety to the pyrimidine core. This conformational flexibility may influence the overall molecular geometry and intermolecular interactions in both solution and solid-state environments. The methyl group at position 2 provides additional steric bulk that may restrict certain conformational arrangements and influence the preferred tautomeric forms.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound requires consideration of general structural principles governing pyrimidine carboxylic acid derivatives and their solid-state arrangements. Crystal structure analysis of related compounds provides valuable insights into the likely packing arrangements and intermolecular interactions exhibited by this compound. The fundamental principles of crystal structure determination reveal that ordered arrangements of atoms, ions, or molecules in crystalline materials follow symmetric patterns that repeat along principal directions in three-dimensional space.

Pyrimidine-4-carboxylic acid derivatives typically crystallize in monoclinic or triclinic crystal systems, as observed in related compounds. The unit cell parameters and space group symmetry are determined by the specific intermolecular interactions, including hydrogen bonding patterns, π-π stacking interactions, and van der Waals forces. The planar aromatic pyrimidine ring system facilitates π-π stacking interactions between adjacent molecules, while the carboxylic acid functionality enables hydrogen bond formation.

The atomic packing factor and coordination number provide quantitative measures of the crystalline efficiency and local molecular environment. For compounds containing aromatic heterocycles like pyrimidines, the crystal structure often exhibits characteristic features including hydrogen-bonded dimers formed between carboxylic acid groups and secondary interactions involving the aromatic ring systems. The benzyloxy substituent introduces additional complexity through potential C-H···π interactions and steric effects that influence the overall packing arrangement.

Conformational analysis reveals that the molecular geometry in the crystalline state may differ from the gas-phase or solution conformations due to intermolecular forces and packing constraints. The crystallographic asymmetric unit may contain one or more molecules depending on the specific space group and intermolecular interactions. The fractional coordinates of atoms within the unit cell provide precise information about bond lengths, bond angles, and torsional angles that characterize the three-dimensional molecular structure.

Computational Modeling of Electronic Structure

Computational modeling approaches provide essential insights into the electronic structure and molecular properties of this compound. Quantum chemical calculations using various theoretical methods enable the determination of molecular orbital energies, electron density distributions, and thermodynamic properties that govern chemical reactivity and intermolecular interactions. Semi-empirical quantum chemical methods, such as the Modified Neglect of Diatomic Overlap approach, have been successfully applied to calculate the relative stability of pyrimidone tautomers in the gas phase.

Advanced computational techniques including Hartree-Fock and Møller-Plesset perturbation theory methods with appropriate basis sets provide accurate predictions of molecular geometry optimization and vibrational frequencies. These calculations enable the assignment of characteristic peaks in infrared spectra and the determination of thermodynamic parameters for tautomeric equilibria. The potential energy surfaces calculated for different tautomeric forms reveal the activation energies required for proton migration and structural rearrangements.

Density functional theory calculations offer comprehensive analysis of electronic properties including frontier molecular orbital energies, electrostatic potential surfaces, and atomic charges. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into chemical reactivity, electron transfer processes, and potential interactions with biological targets. The electrostatic potential mapped over molecular surfaces reveals regions of positive and negative charge accumulation that influence intermolecular recognition and binding affinity.

Computational studies of hydrogen bonding interactions and conformational preferences contribute to understanding the preferred molecular arrangements in different environments. The calculation of pairwise interaction energies using density functional theory methods with appropriate basis sets enables quantitative assessment of intermolecular forces and crystal packing arrangements. These computational approaches complement experimental crystallographic data and provide predictive capabilities for designing related compounds with modified properties.

The integration of computational modeling with experimental observations facilitates comprehensive characterization of this compound and supports rational design strategies for pharmaceutical and chemical applications. Molecular dynamics simulations can further elucidate conformational flexibility and solvation effects that influence biological activity and chemical behavior in various environments.

属性

IUPAC Name |

2-methyl-5-phenylmethoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-14-7-11(12(15-9)13(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYATFTWWDEHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically starts from a suitably substituted pyrimidine derivative, such as 2-methylpyrimidine-4-carboxylic acid or its ester derivatives. The key steps include:

- Formation of the benzyloxy substituent at the 5-position via nucleophilic substitution or etherification.

- Introduction or preservation of the 4-carboxylic acid group.

- Functional group interconversions including esterification, amidation, or hydrazide formation as intermediates.

- Purification by recrystallization or chromatography.

Preparation of 2-Methylpyrimidine-4-carboxylic Acid Derivatives

According to patent US2855400A, derivatives of 2-methyl-pyridine-4-carboxylic acid (a close analog to pyrimidine derivatives) are prepared by:

- Refluxing 2-methyl-pyridine-4-carboxylic acid with thionyl chloride to form the acid chloride intermediate.

- Subsequent reaction of the acid chloride with hydrazine derivatives or amines to form hydrazides or amides.

- Purification by recrystallization from solvents such as benzene or chloroform.

This method highlights the use of acid chlorides as reactive intermediates for further functionalization.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 5-position is introduced through etherification reactions involving benzyl alcohol derivatives or benzyl halides. Two main approaches are reported:

Nucleophilic substitution on a 5-hydroxy precursor: The 5-hydroxy-2-methylpyrimidine-4-carboxylic acid or its ester is reacted with benzyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF), leading to the formation of the benzyloxy ether via SN2 mechanism.

Catalytic etherification: Using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free or mild heating conditions to promote the coupling of hydroxy-pyrimidine derivatives with benzyl halides or benzyl alcohols, achieving high yields and selectivity.

Detailed Reaction Conditions and Examples

Representative Experimental Procedure (Adapted from Literature)

Preparation of 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid methyl ester:

- Dissolve 2-methyl-5-hydroxy-pyrimidine-4-carboxylic acid methyl ester in dry DMF.

- Add potassium carbonate and benzyl bromide.

- Stir the reaction mixture at room temperature for 2 hours.

- Quench with water, extract with ethyl acetate.

- Wash organic layer with brine, dry over sodium sulfate.

- Concentrate and purify by column chromatography or recrystallization.

-

- Hydrolyze the methyl ester under basic conditions (e.g., NaOH in methanol-water).

- Acidify to precipitate the free acid.

- Filter and dry to obtain this compound.

Analytical and Purity Data

- Melting points of intermediates and final products typically range between 110°C and 150°C depending on purity and substitution pattern.

- Characterization by ^1H NMR shows aromatic protons of the benzyloxy group (~7.3-7.5 ppm), methyl group at 2-position (~2.4 ppm), and pyrimidine ring protons (7.5-9.0 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula C14H13N2O3 (expected for this compound).

- Purity is enhanced by recrystallization and charcoal treatment.

Summary Table of Key Preparation Methods

化学反应分析

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or borane.

Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The benzyloxy and carboxylic acid groups play crucial roles in binding to active sites and modulating biological activity.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from structural analogs (e.g., cyclopropyl variant in ).

Key Comparative Insights:

Substituent Effects on Reactivity and Stability :

- The methyl group at position 2 in the target compound likely improves metabolic stability compared to the cyclopropyl analog ( ), which may hinder enzymatic degradation due to steric bulk. In contrast, the chloro substituent in increases electrophilicity, making it more reactive in nucleophilic substitution reactions.

- The benzyloxy group at position 5 is conserved across multiple analogs (e.g., ), suggesting its role in balancing lipophilicity and aromatic interactions.

The pyridine derivative ( ) exhibits distinct electronic properties due to its non-aromatic 1,4-dihydropyridine ring, reducing conjugation compared to pyrimidine analogs.

Synthetic and Application Considerations :

- Compounds like the cyclopropyl variant ( ) are synthesized via nucleophilic substitution or Suzuki coupling, as inferred from , which emphasizes >95% purity standards.

- The chloro-methyl analog ( ) may serve as a precursor for further functionalization (e.g., amide coupling), whereas the pyridine derivative ( ) could be explored for redox-active applications.

Research Findings and Implications

- Drug Discovery : The target compound’s methyl and benzyloxy groups make it a candidate for optimizing kinase inhibitors, where pyrimidine cores are prevalent (e.g., EGFR inhibitors).

- Metabolic Stability: Methyl substituents generally reduce oxidative metabolism compared to halogenated or bulky groups (e.g., cyclopropyl), as noted in .

生物活性

5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid, with the CAS number 1784139-02-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- Structural Features : The compound features a benzyloxy group at the 5-position and a carboxylic acid at the 4-position of the pyrimidine ring, which may influence its biological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit specific enzymes, such as cyclooxygenase (COX) and various kinases. The presence of the carboxylic acid group may enhance binding affinity to these targets.

- Anti-inflammatory Effects : Pyrimidine derivatives have shown promise in reducing inflammation through COX inhibition, which is critical in managing conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrimidine derivatives, including this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro assays have demonstrated that certain analogs exhibit significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Activity

The compound’s structural features suggest it may possess anti-inflammatory properties:

- COX Inhibition : Preliminary studies indicate that related compounds can inhibit COX enzymes effectively, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Study on Pyrimidine Derivatives

A recent study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. The findings revealed:

| Compound | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential COX inhibition |

| Related Compound A | 0.04 ± 0.01 | COX-2 inhibition |

| Related Compound B | 0.04 ± 0.09 | COX-2 inhibition |

This table summarizes the inhibitory potency against COX enzymes for selected compounds, highlighting the potential of this compound in anti-inflammatory applications .

常见问题

Q. What are the established synthetic routes for 5-(Benzyloxy)-2-methylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of pyrimidine precursors. A common approach is the coupling of a benzyl-protected hydroxyl group to a methyl-substituted pyrimidine ring, followed by carboxylation. For example:

Q. Critical factors :

- Temperature : Higher temperatures (80–100°C) accelerate benzylation but may degrade sensitive intermediates.

- Catalysts : Palladium or copper catalysts improve coupling efficiency in benzylation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential for isolating the carboxylic acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

- NMR : Compare ¹H/¹³C spectra to reference data. Key signals:

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Validation : Cross-check melting point (mp) with literature; deviations >2°C suggest impurities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzyloxy group .

- Moisture : The carboxylic acid is hygroscopic; use desiccants (silica gel) in storage containers .

- Long-term Stability : Monitor via periodic HPLC; degradation products (e.g., de-benzylated analogs) appear as secondary peaks .

Advanced Research Questions

Q. How can discrepancies in reported spectral data (e.g., NMR shifts) be resolved during structural confirmation?

Discrepancies often arise from solvent effects or tautomerism. Mitigation strategies:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently across experiments .

- Variable Temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibria) by analyzing shifts at 25°C vs. 60°C .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies optimize regioselectivity in benzyloxy-group introduction to avoid competing side reactions?

- Protecting Groups : Temporarily block the pyrimidine N1 position with a trimethylsilyl group to direct benzylation to C5 .

- Catalytic Control : Use Pd(OAc)₂ with ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .

- Reaction Monitoring : Employ TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to detect over-benzylated byproducts early .

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

The pyrimidine-carboxylic acid scaffold is a key pharmacophore. Applications include:

- Fragment-Based Drug Design : Couple the carboxylic acid to amine-containing fragments via amide bonds to target ATP-binding pockets .

- Prodrug Development : Esterify the carboxylic acid to improve bioavailability, with hydrolysis in vivo releasing the active form .

Case Study : Analogous compounds (e.g., 4,5-dimethoxypyridine-2-carboxylic acid) show inhibitory activity against MAP kinases .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix Interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma/proteins .

- Sensitivity Limits : Employ LC-MS/MS with MRM transitions (e.g., m/z 289 → 152 for quantification) .

- Internal Standards : Deuterated analogs (e.g., 5-(Benzyloxy-d7)-2-methylpyrimidine-4-carboxylic acid) improve accuracy .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。